molecular formula C10H8N2O2S B155238 4-methyl-2-pyridin-2-yl-1,3-thiazole-5-carboxylic acid CAS No. 34418-48-9

4-methyl-2-pyridin-2-yl-1,3-thiazole-5-carboxylic acid

Cat. No.: B155238
CAS No.: 34418-48-9
M. Wt: 220.25 g/mol
InChI Key: QFDHWPOPCNNAOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Pyridyl)-4-methyl-thiazole-5-Carboxylic Acid is a heterocyclic compound that features a pyridine ring fused with a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Pyridyl)-4-methyl-thiazole-5-Carboxylic Acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminopyridine with α-bromoacetophenone to form the thiazole ring. The reaction conditions often require the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(2-Pyridyl)-4-methyl-thiazole-5-Carboxylic Acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

2-(2-Pyridyl)-4-methyl-thiazole-5-Carboxylic Acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Pyridyl)-4-methyl-thiazole-5-Carboxylic Acid is unique due to the presence of both the pyridine and thiazole rings, along with the carboxylic acid group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

4-methyl-2-pyridin-2-yl-1,3-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2S/c1-6-8(10(13)14)15-9(12-6)7-4-2-3-5-11-7/h2-5H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFDHWPOPCNNAOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50187991
Record name 5-Thiazolecarboxylic acid, 4-methyl-2-(2-pyridyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50187991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>33 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24809114
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

34418-48-9
Record name 4-Methyl-2-(2-pyridinyl)-5-thiazolecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34418-48-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Thiazolecarboxylic acid, 4-methyl-2-(2-pyridyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034418489
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Thiazolecarboxylic acid, 4-methyl-2-(2-pyridyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50187991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-Pyridyl)-4-methylthiazole-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-methyl-2-pyridin-2-yl-1,3-thiazole-5-carboxylic acid
Reactant of Route 2
Reactant of Route 2
4-methyl-2-pyridin-2-yl-1,3-thiazole-5-carboxylic acid
Reactant of Route 3
Reactant of Route 3
4-methyl-2-pyridin-2-yl-1,3-thiazole-5-carboxylic acid
Reactant of Route 4
Reactant of Route 4
4-methyl-2-pyridin-2-yl-1,3-thiazole-5-carboxylic acid
Reactant of Route 5
4-methyl-2-pyridin-2-yl-1,3-thiazole-5-carboxylic acid
Reactant of Route 6
4-methyl-2-pyridin-2-yl-1,3-thiazole-5-carboxylic acid
Customer
Q & A

Q1: How does 2-(2-Pyridyl)-4-methylthiazole-5-carboxylic acid interact with ruthenium and what are the structural insights of the resulting complex?

A1: 2-(2-Pyridyl)-4-methylthiazole-5-carboxylic acid (pmtca) acts as a bidentate ligand, coordinating to the ruthenium(II) metal center through both the nitrogen atom of the pyridine ring and the oxygen atom of the carboxylic acid group. [] This interaction forms a stable, half-sandwich ruthenium(II) complex with the formula [(C6H6)RuCl(pmtca)]Cl. [] X-ray crystallography studies confirmed the structure and revealed the geometry around the ruthenium center. []

Q2: What computational studies were performed on the ruthenium(II) complex containing 2-(2-Pyridyl)-4-methylthiazole-5-carboxylic acid and what information did they provide?

A2: Density Functional Theory (DFT) calculations were employed to investigate the electronic structure and properties of the [(C6H6)RuCl(pmtca)]Cl complex. [] These calculations provided insights into the frontier molecular orbitals, electron density distribution, and bonding characteristics of the complex, including the π-acceptor properties of the pmtca ligand. [] Additionally, the calculations allowed for the prediction and analysis of the UV-Vis spectrum of the complex. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.